2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes an indole core, a fluorobenzoyl group, and a methoxyethyl ester, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification, where the carboxylic acid group on the indole is reacted with methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the methoxyethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: It can serve as a probe or ligand in biological assays to study receptor binding and signal transduction pathways.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The fluorobenzoyl group can enhance binding affinity and specificity, while the methoxyethyl ester can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl 5-((2-chlorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
- 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
- 2-Methoxyethyl 5-((2-iodobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
Uniqueness
Compared to its analogs, 2-methoxyethyl 5-((2-fluorobenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate offers unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxyethyl 5-(2-fluorobenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5/c1-13-19(21(25)27-11-10-26-3)16-12-14(8-9-18(16)23(13)2)28-20(24)15-6-4-5-7-17(15)22/h4-9,12H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQBNUYNBCQFOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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